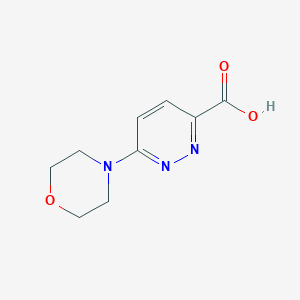

6-Morpholin-4-ylpyridazine-3-carboxylic acid

CAS No.: 914637-36-8

Cat. No.: VC7047882

Molecular Formula: C9H11N3O3

Molecular Weight: 209.205

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914637-36-8 |

|---|---|

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.205 |

| IUPAC Name | 6-morpholin-4-ylpyridazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H11N3O3/c13-9(14)7-1-2-8(11-10-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) |

| Standard InChI Key | ZFGZBRJZKBNUMV-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NN=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

The compound’s structure comprises a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—functionalized with a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4 and a carboxylic acid group at position 3. This arrangement confers distinct electronic and steric properties:

-

The morpholine group enhances solubility in aqueous and organic solvents, facilitating interactions with biological targets .

-

The carboxylic acid moiety enables hydrogen bonding and ionic interactions, critical for binding to enzymatic active sites .

-

The pyridazine core provides a planar aromatic system that may participate in π-π stacking interactions within protein pockets .

Comparative analyses of similar compounds, such as 2-morpholino-5-N-benzylamino benzoic acid derivatives, reveal that substituent positioning profoundly influences bioactivity. For instance, shifting the morpholine and benzylamino groups from a 2,5- to a 2,4-relationship on a benzoic acid scaffold reduced enzyme inhibition potency by threefold . This underscores the importance of substitution patterns in determining pharmacological efficacy.

Synthesis and Reactivity

While no direct synthesis protocols for 6-morpholin-4-ylpyridazine-3-carboxylic acid are publicly documented, analogous morpholino-carboxylic acids are typically synthesized through:

Nucleophilic Aromatic Substitution

Morpholine can be introduced via nucleophilic attack on halogenated pyridazine precursors. For example, 4-chloropyridazine-3-carboxylic acid may react with morpholine under basic conditions to yield the target compound .

Coupling Reactions

Carboxylic acid groups are often introduced through hydrolysis of ester precursors. A methyl ester intermediate could be saponified using aqueous hydroxide solutions .

Functional Group Interconversion

The carboxylic acid moiety may also be derived from nitrile or amide groups through sequential oxidation or hydrolysis steps .

Reaction yields and purity depend critically on solvent choice, temperature, and catalyst selection. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) enhances nucleophilic substitution efficiency .

Pharmacological Activity and Mechanism of Action

Although direct evidence for 6-morpholin-4-ylpyridazine-3-carboxylic acid’s bioactivity is lacking, structurally related compounds exhibit promising enzyme inhibitory properties. Key findings include:

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Morpholino-benzoic acid derivatives, such as 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid, inhibit PC-PLC—an enzyme overexpressed in cancers—with IC₅₀ values below 10 μM . Substitution patterns significantly modulate potency:

| Substituent Position | Enzyme Activity (% of Control) | Inhibition (%) |

|---|---|---|

| 2,5-Morpholino | 10.7 ± 1.5 | 89.3 |

| 2,4-Morpholino | 33.1 ± 5.7 | 66.9 |

Table 1: Impact of morpholine positioning on PC-PLC inhibition .

The 2,5-substitution pattern optimizes binding to the enzyme’s active site, likely through hydrogen bonding with the carboxylic acid and hydrophobic interactions with the morpholine ring .

Antiproliferative Effects

In cancer cell lines (e.g., HCT116 and MDA-MB-231), N-methylated morpholino-carboxylic acids demonstrate potent growth inhibition. For example, N-methyl-5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid reduces cell proliferation to 2.0 ± 0.4% of control at 10 μM .

Applications in Drug Discovery and Proteomics

The compound’s dual functionality—a hydrogen-bond donor (carboxylic acid) and a solubilizing group (morpholine)—positions it as a versatile building block for:

Kinase Inhibitor Development

Protein kinases, critical regulators of cell signaling, are common targets in oncology. Morpholino-carboxylic acids inhibit kinases by competing with ATP binding. For instance, analogs of 6-morpholin-4-ylpyridazine-3-carboxylic acid show submicromolar activity against PI3K and mTOR kinases .

Proteomics Research

Carboxylic acid derivatives are widely used in activity-based protein profiling (ABPP) to identify enzyme substrates. The morpholine group’s metabolic stability enhances in vivo applicability .

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods to introduce morpholine and carboxylic acid groups with higher yields.

-

Target Identification: Screening against kinase libraries to identify specific molecular targets.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

-

Structural Modifications: Exploring N-methylation or fluorination to enhance blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume